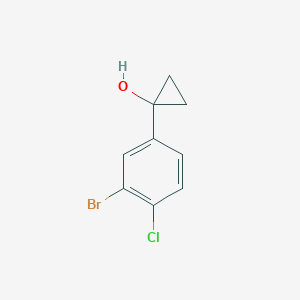
1-(3-Brom-4-chlorphenyl)cyclopropan-1-ol
Übersicht
Beschreibung
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . This compound is characterized by a cyclopropane ring substituted with a 3-bromo-4-chlorophenyl group and a hydroxyl group. It is often used in various chemical research and industrial applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-chlorobenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under controlled temperature conditions to yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler cyclopropane derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-bromo-4-chlorophenyl)cyclopropanone.
Reduction: Formation of cyclopropan-1-ol.
Substitution: Formation of 1-(3-substituted-4-chlorophenyl)cyclopropan-1-ol derivatives.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol
- 1-(3-Bromo-4-methylphenyl)cyclopropan-1-ol
- 1-(3-Bromo-4-nitrophenyl)cyclopropan-1-ol
Uniqueness
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual halogen substitution can provide distinct properties compared to similar compounds with different substituents .
Eigenschaften
IUPAC Name |
1-(3-bromo-4-chlorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJJZRJEDPWNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)
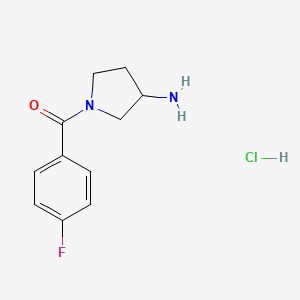
![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)
![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
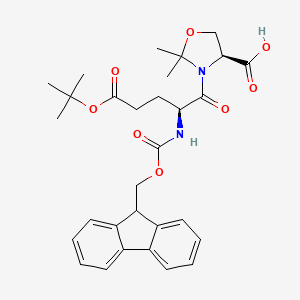
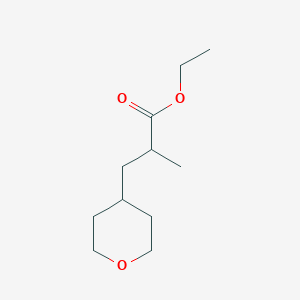

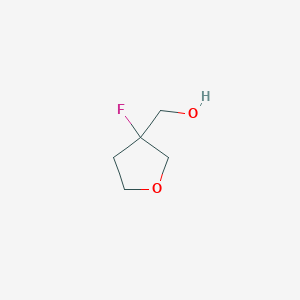
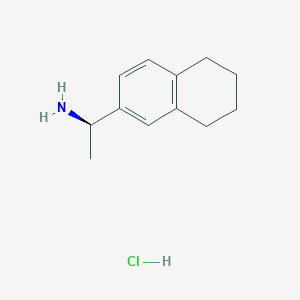
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
